molecular formula C16H30N2O3S B6775787 N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine

N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine

Cat. No.: B6775787
M. Wt: 330.5 g/mol
InChI Key: AYEFEBGVRHOECR-LWEDLAQUSA-N
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Description

N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic core . Subsequent functionalization steps, including sulfonylation and amination, are carried out under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering membrane permeability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(1S,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl]-1-propan-2-ylsulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-11(2)22(19,20)18-8-5-12(6-9-18)17-14-13-7-10-21-15(13)16(14,3)4/h11-15,17H,5-10H2,1-4H3/t13-,14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEFEBGVRHOECR-LWEDLAQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)NC2C3CCOC3C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N1CCC(CC1)NC2[C@@H]3CCO[C@@H]3C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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